molecular formula C6H4N2O2 B14009228 1,3-Cyclopentadiene-1-carboxylicacid, 5-diazo- CAS No. 30778-59-7

1,3-Cyclopentadiene-1-carboxylicacid, 5-diazo-

Cat. No.: B14009228
CAS No.: 30778-59-7
M. Wt: 136.11 g/mol
InChI Key: MKZPUBDZLNINMX-UHFFFAOYSA-N
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Description

1,3-Cyclopentadiene-1-carboxylicacid, 5-diazo- is a diazo compound with the molecular formula C6H6N2O2. This compound is known for its unique structure, which includes a cyclopentadiene ring substituted with a carboxylic acid group and a diazo group. The presence of the diazo group makes it a versatile intermediate in organic synthesis, particularly in the formation of cyclopropanes and other ring structures .

Preparation Methods

The synthesis of 1,3-Cyclopentadiene-1-carboxylicacid, 5-diazo- typically involves the diazotization of 1,3-Cyclopentadiene-1-carboxylic acid. This process can be carried out using nitrous acid or other diazotizing agents under controlled conditions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

1,3-Cyclopentadiene-1-carboxylicacid, 5-diazo- undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various nucleophiles for substitution reactions. Major products formed from these reactions include cyclopropanes, amines, and substituted cyclopentadienes .

Scientific Research Applications

1,3-Cyclopentadiene-1-carboxylicacid, 5-diazo- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Cyclopentadiene-1-carboxylicacid, 5-diazo- involves the generation of reactive intermediates, such as carbenes, through the decomposition of the diazo group. These intermediates can then participate in various chemical reactions, including cycloaddition and insertion reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants .

Comparison with Similar Compounds

1,3-Cyclopentadiene-1-carboxylicacid, 5-diazo- can be compared with other diazo compounds, such as diazomethane and diazoacetate. While all these compounds contain a diazo group, 1,3-Cyclopentadiene-1-carboxylicacid, 5-diazo- is unique due to its cyclopentadiene ring and carboxylic acid group, which confer distinct reactivity and stability. Similar compounds include:

This compound’s unique structure and reactivity make it a valuable tool in organic synthesis and various scientific research applications.

Properties

CAS No.

30778-59-7

Molecular Formula

C6H4N2O2

Molecular Weight

136.11 g/mol

IUPAC Name

5-diazocyclopenta-1,3-diene-1-carboxylic acid

InChI

InChI=1S/C6H4N2O2/c7-8-5-3-1-2-4(5)6(9)10/h1-3H,(H,9,10)

InChI Key

MKZPUBDZLNINMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=[N+]=[N-])C(=C1)C(=O)O

Origin of Product

United States

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